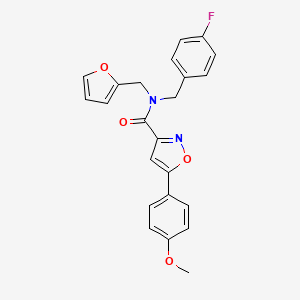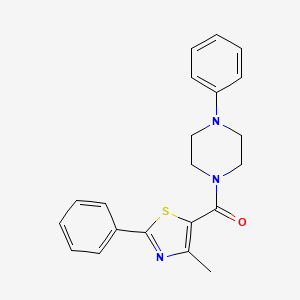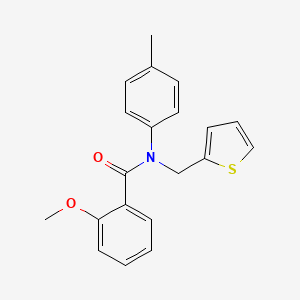![molecular formula C23H23N3O4 B11364516 3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11364516.png)
3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the oxadiazole intermediate with 1,2,5-trimethylbenzofuran under appropriate conditions (e.g., Lewis acid catalysis) to attach the benzofuran fragment.
Amidation
- Finally, amidate the resulting compound by reacting it with an appropriate carboxylic acid (e.g., 2-carboxybenzoyl chloride).
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is as follows:
-
Formation of the Oxadiazole Ring
- Start with a suitable precursor (e.g., 4-(propan-2-yloxy)benzohydrazide).
- Cyclize the precursor by reacting it with a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the benzofuran or oxadiazole rings.
Reduction: Reduction of the carbonyl group in the amide can yield different products.
Substitution: Substituents on the benzofuran or oxadiazole rings can be replaced.
Common Reagents: Examples include strong acids, bases, and reducing agents.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its impact on cellular pathways or receptors.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., specific substitution pattern, hybrid ring system).
Similar Compounds: Explore related benzofuran derivatives or oxadiazoles.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-12(2)28-17-8-6-16(7-9-17)20-22(26-30-25-20)24-23(27)21-15(5)19-14(4)10-13(3)11-18(19)29-21/h6-12H,1-5H3,(H,24,26,27) |
InChI Key |
BJHLUPXEJXUBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11364441.png)
![5-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11364452.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11364458.png)
![methyl 4-({[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B11364462.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364466.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11364468.png)
![2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11364490.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11364500.png)
![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11364502.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11364508.png)
![methyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11364514.png)
